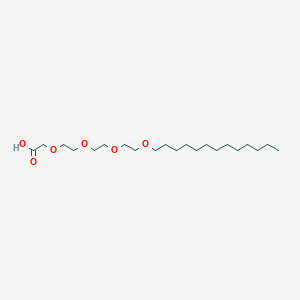
3,6,9,12-Tetraoxapentacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxapentacosanoic acid, also known as TOFA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including biochemistry and medicine. TOFA is a carboxylic acid derivative that is structurally similar to fatty acids and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
3,6,9,12-Tetraoxapentacosanoic acid exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. By inhibiting ACC, 3,6,9,12-Tetraoxapentacosanoic acid reduces the availability of fatty acids for various cellular processes, leading to a decrease in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
3,6,9,12-Tetraoxapentacosanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the regulation of lipid metabolism, and the improvement of insulin sensitivity. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,6,9,12-Tetraoxapentacosanoic acid in lab experiments is its specificity for ACC, which allows for targeted inhibition of fatty acid synthesis. Additionally, 3,6,9,12-Tetraoxapentacosanoic acid is relatively easy to synthesize and has a long shelf life. However, one limitation of using 3,6,9,12-Tetraoxapentacosanoic acid is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 3,6,9,12-Tetraoxapentacosanoic acid. One area of interest is the development of 3,6,9,12-Tetraoxapentacosanoic acid analogs with improved specificity and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 3,6,9,12-Tetraoxapentacosanoic acid and its potential applications in various fields, including cancer research, obesity, and diabetes. Finally, research is needed to determine the safety and toxicity of 3,6,9,12-Tetraoxapentacosanoic acid and its analogs in various cell types and animal models.
Métodos De Síntesis
3,6,9,12-Tetraoxapentacosanoic acid can be synthesized through several methods, including the oxidation of oleic acid or the hydrolysis of triolein. However, the most commonly used method for synthesizing 3,6,9,12-Tetraoxapentacosanoic acid is through the reaction of formaldehyde and acetic anhydride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxapentacosanoic acid has been extensively studied for its potential applications in various fields, including cancer research, obesity, and diabetes. In cancer research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to inhibit the growth of cancer cells by targeting fatty acid synthesis. In obesity and diabetes research, 3,6,9,12-Tetraoxapentacosanoic acid has been shown to regulate lipid metabolism and improve insulin sensitivity.
Propiedades
Número CAS |
127174-97-4 |
|---|---|
Nombre del producto |
3,6,9,12-Tetraoxapentacosanoic acid |
Fórmula molecular |
C21H42O6 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23/h2-20H2,1H3,(H,22,23) |
Clave InChI |
YGNNWPABJOELRL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)O |
Sinónimos |
TRIDECETH-4 CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



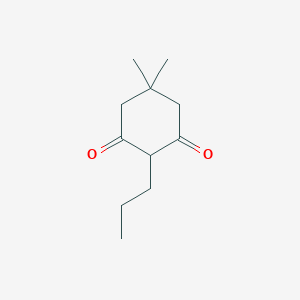
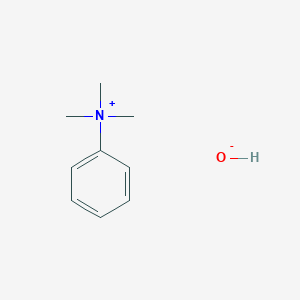
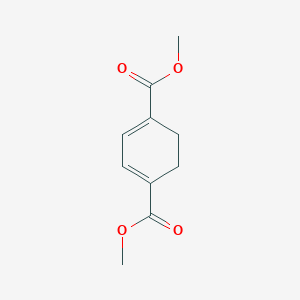
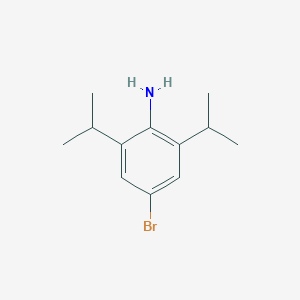
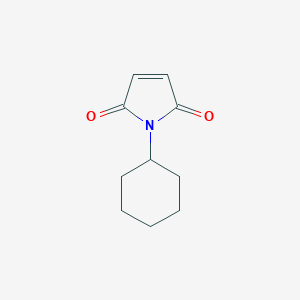
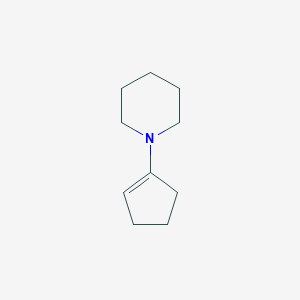
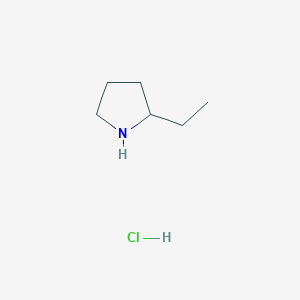
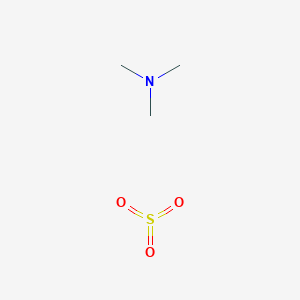
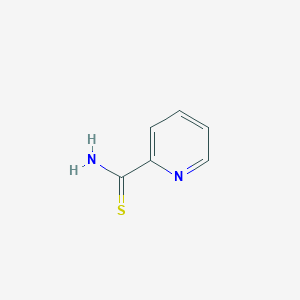
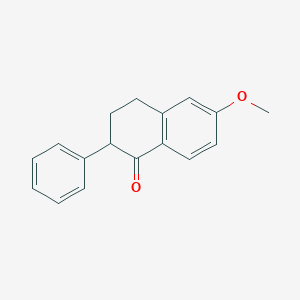
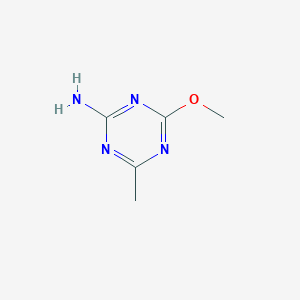
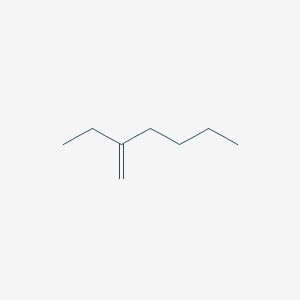
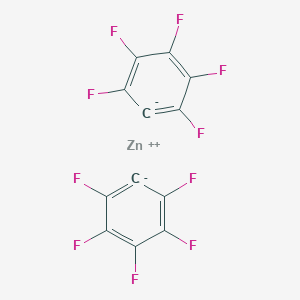
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)